Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate
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Overview
Description
Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate is an organic compound with the molecular formula C8H10N2O3 It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate typically involves the esterification of 3-hydroxy-3-(pyrazin-2-yl)propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(pyrazin-2-yl)propanoic acid.
Reduction: Formation of 3-hydroxy-3-(pyrazin-2-yl)propanol.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pyrazine ring can also interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate
- Methyl 3-hydroxy-3-(pyridin-2-yl)propanoate
- Methyl 3-(1H-pyrrol-2-yl)propanoate
Uniqueness
Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with specific properties.
Properties
Molecular Formula |
C8H10N2O3 |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 3-hydroxy-3-pyrazin-2-ylpropanoate |
InChI |
InChI=1S/C8H10N2O3/c1-13-8(12)4-7(11)6-5-9-2-3-10-6/h2-3,5,7,11H,4H2,1H3 |
InChI Key |
RUFAPBNOBXDBJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=NC=CN=C1)O |
Origin of Product |
United States |
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